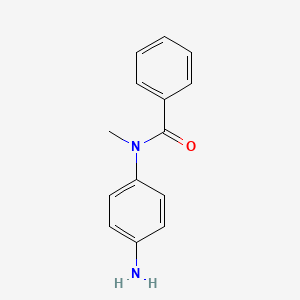

N-(4-aminophenyl)-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(13-9-7-12(15)8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKTPBFSICAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395985 | |

| Record name | N-(4-aminophenyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63721-85-7 | |

| Record name | N-(4-aminophenyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-aminophenyl)-N-methylbenzamide

The synthesis of this compound typically relies on fundamental organic reactions, primarily focusing on the formation of the amide bond and the introduction or modification of the amino group.

The creation of the amide linkage is a critical step in the synthesis of this compound. A common and well-established method involves the reaction of a benzoyl chloride derivative with an appropriate aniline (B41778) derivative. For instance, the reaction of a substituted benzoyl chloride with p-nitroaniline can form the corresponding N-(4-nitrophenyl)benzamide intermediate. researchgate.net This reaction is often carried out in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. researchgate.net

Another approach involves the use of coupling agents to facilitate the amide bond formation directly from a carboxylic acid and an amine. Reagents like O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are effective for this purpose, enabling the reaction to proceed at ambient temperatures with good yields. semanticscholar.org

The following table summarizes common reagents and conditions for amide bond formation:

| Reagent 1 | Reagent 2 | Coupling Agent/Conditions | Product Type |

| Benzoyl chloride derivative | p-Nitroaniline | DCM, TEA, room temperature | N-(4-nitrophenyl)benzamide |

| Carboxylic acid | 4-(Alkylamino)benzylamine | HBTU, ambient temperature | 4-(Alkylamino)benzylamide |

The synthesis of this compound often starts with functionalized precursors that are later converted to the final product. A key strategy involves the use of a nitro-substituted precursor, which is subsequently reduced to the desired amino group.

A widely used method is the reduction of an N-(4-nitrophenyl)benzamide intermediate. This reduction can be effectively achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like ethanol (B145695). researchgate.net This method is generally clean and provides high yields of the corresponding N-(4-aminophenyl)benzamide. researchgate.net

Alternatively, reduction can be performed using iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, in a refluxing ethanol/water mixture. chemicalbook.comnih.gov This classical method remains a viable option for the reduction of the nitro group.

The table below outlines common reduction methods for the nitro group precursor:

| Precursor | Reagents/Catalyst | Solvent | Product |

| N-(4-nitrophenyl)benzamide | H₂, Pd/C | Ethanol | N-(4-aminophenyl)benzamide |

| N-(4-nitrophenyl)benzamide | Fe powder, NH₄Cl | Ethanol/Water | N-(4-aminophenyl)benzamide |

| N-(4-nitrophenyl)benzamide | Fe powder, Acetic Acid | Ethanol/Water | N-(4-aminophenyl)benzamide |

Novel Synthetic Approaches and High-Yield Preparations

Recent research has focused on developing more efficient and high-yielding synthetic routes. One such approach utilizes a protective group strategy to facilitate the synthesis of N-methylamides. For example, 4-(alkylamino)benzyl-N-methylamine can serve as a protecting group for the synthesis of N-methylamides, which can then be deprotected under specific conditions. semanticscholar.orgclockss.org

High-yield preparations often focus on optimizing reaction conditions. For instance, the synthesis of 2-(4-Aminophenyl)-benzimidazole, a structurally related compound, can be achieved with high yield by reacting o-phenylenediamine (B120857) with p-aminobenzoic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). tuiasi.ro While not a direct synthesis of the title compound, this highlights the use of powerful dehydrating agents to drive amide-like bond formation in high yield.

Chemical Reactivity and Derivatization Pathways of Core Structure

The this compound molecule possesses two primary sites for further chemical modification: the primary amino group on the phenyl ring and the N-methylbenzamide moiety.

The primary amino group of the aminophenyl moiety is a versatile functional handle for a variety of chemical transformations. It can readily undergo N-alkylation, N-acylation, and participate in the formation of ureas and other nitrogen-containing heterocycles.

For example, the amino group can be reacted with isocyanates to form urea (B33335) derivatives. researchgate.net It can also be involved in coupling reactions with various chloro-substituted heterocycles, such as 2-chloropyrimidine (B141910) or 4-chloroquinazoline, to generate more complex structures. nih.gov Furthermore, derivatization of the amino group with tags like N-(4-aminophenyl)piperidine has been explored to improve analytical detection in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

The N-methylbenzamide portion of the molecule also offers opportunities for derivatization, although reactions directly on this moiety are less common than on the aminophenyl ring. Modifications typically involve the synthesis of analogues with different substituents on the benzoyl ring. For example, starting with a substituted benzoic acid, such as 4-methylbenzoic acid or 3-methylbenzoic acid, will result in the corresponding N-(4-aminophenyl)-N-methyl-4-methylbenzamide or N-(4-aminophenyl)-N-methyl-3-methylbenzamide. chemicalbook.comontosight.ai

The synthesis of related compounds like N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide demonstrates that the benzoyl group can be replaced with other acyl groups to explore different chemical spaces. bldpharm.comsigmaaldrich.com

Cyclization and Heterocyclic Annulation Reactions

The strategic placement of a reactive primary amine and a tertiary amide group on the same aromatic scaffold makes this compound a promising, though underexplored, substrate for intramolecular cyclization and heterocyclic annulation reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex, fused heterocyclic systems, which are often endowed with significant biological and material properties. While specific literature on the cyclization of this compound is not extensively documented, its structural motifs are analogous to substrates utilized in well-established named reactions, suggesting a potential for similar reactivity. The primary amino group can act as a potent nucleophile, while the benzamide (B126) moiety can either participate directly in cyclization or be transformed into a reactive intermediate.

Potential Benzimidazole (B57391) Formation Analogues

The synthesis of benzimidazoles, a crucial scaffold in medicinal chemistry, typically involves the condensation and subsequent cyclization of an ortho-phenylenediamine with a carboxylic acid derivative or an aldehyde. In the case of this compound, the amino and amide functionalities are in a para disposition, which geometrically precludes the direct formation of a benzimidazole ring. However, under certain reaction conditions, intramolecular cyclization involving the amide and the free amino group could potentially lead to the formation of other fused heterocyclic systems.

For instance, the reaction of o-phenylenediamines with aldehydes or carboxylic acids, often facilitated by acid catalysts, is a standard method for benzimidazole synthesis. mdpi.comnih.govorganic-chemistry.orgresearchgate.netijrar.org Should this compound be subjected to similar conditions, an intramolecular reaction might be envisioned where the primary amine attacks the activated carbonyl of the benzamide. This would, however, lead to a strained macrocyclic system rather than a stable fused heterocycle due to the para substitution pattern. A plausible alternative would involve a multi-step process where the initial substrate is modified to introduce a reactive site ortho to one of the nitrogen atoms, thereby enabling a subsequent cyclization.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| o-Phenylenediamine | Aromatic Aldehydes | L-Proline | Aqueous Media | Reflux | 2-Substituted Benzimidazole | ijrar.org |

| o-Phenylenediamine | Aromatic Aldehydes | p-Toluenesulfonic acid | Solvent-free | Grinding | 1,2-Disubstituted Benzimidazole | nih.gov |

| o-Phenylenediamine | Orthoesters | ZrOCl2·8H2O | - | Room Temperature | Benzimidazole Derivatives | mdpi.com |

| o-Phenylenediamine | Carboxylic Acids | Alumina/Silica Gel/Zeolite HY | Solvent-free | Microwave | 2-Substituted Benzimidazole | researchgate.net |

Bischler-Napieralski and Pictet-Spengler Type Reactions

The Bischler-Napieralski and Pictet-Spengler reactions are powerful tools for the synthesis of isoquinoline (B145761) and tetrahydroisoquinoline derivatives, respectively. name-reaction.comjk-sci.comwikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comrsc.org These reactions typically involve the intramolecular cyclization of a β-phenylethylamide or a β-phenylethylamine onto the electron-rich benzene (B151609) ring.

The Bischler-Napieralski reaction requires a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to effect the cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.orgnrochemistry.comrsc.org For this compound, the amide is directly attached to the phenyl ring, lacking the ethyl spacer. A direct intramolecular cyclization onto the benzoyl ring is sterically hindered. However, a reaction could be envisioned where the primary amino group is first converted into a suitable β-arylethylamine side chain, which could then undergo a subsequent Bischler-Napieralski or Pictet-Spengler cyclization.

The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution. name-reaction.comjk-sci.comwikipedia.orgnumberanalytics.comnih.gov The free amino group in this compound makes it a candidate for initial modification, for example, through reductive amination with a suitable aldehyde to introduce the necessary side chain for a subsequent Pictet-Spengler type cyclization. The presence of the electron-donating amino group (or the amide group, depending on the reaction conditions) would activate the phenyl ring towards the electrophilic attack by the iminium ion.

| Reaction Name | Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | POCl3 or P2O5 | - | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Pictet-Spengler | β-Arylethylamine | Aldehyde or Ketone | Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline | name-reaction.comjk-sci.comwikipedia.org |

| N-Acyliminium Ion Pictet-Spengler | β-Arylethylamine | Aldehyde and Acylating Agent | - | N-Acyl-tetrahydroisoquinoline | wikipedia.org |

While direct experimental data for the cyclization of this compound is scarce, the principles of these fundamental heterocyclic annulation reactions provide a solid framework for predicting its potential reactivity and for designing synthetic pathways to novel fused heterocyclic structures.

Derivatization and Analogue Development

Rational Design Principles for Structural Analogues

The development of structural analogues of N-(4-aminophenyl)-N-methylbenzamide is guided by established medicinal chemistry principles. These strategies aim to create novel molecules with improved characteristics while retaining the key pharmacophoric features.

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.com This strategy is widely used to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. nih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned:

Amide Bond Mimetics : The central amide bond is susceptible to enzymatic hydrolysis. Replacing it with more stable bioisosteres like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles can improve metabolic stability and bioavailability. nih.gov These heterocycles can mimic the planarity and dipole moment of the amide bond. nih.gov

Aromatic Ring Equivalents : The phenyl rings can be replaced by various heteroaromatic rings such as pyridine, thiophene, or pyrimidine (B1678525). cambridgemedchemconsulting.commdpi.com For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring can introduce a nitrogen atom, which may alter the compound's solubility, metabolic stability, and potential for hydrogen bonding. niper.gov.in

Functional Group Isosteres : The amino group on the aniline (B41778) ring is a key functional group that can be modified. For instance, it can be replaced with other hydrogen-bonding groups or groups that alter the electronic properties of the ring.

A table of classical and non-classical bioisosteres is provided below.

| Classical Bioisosteres | Non-Classical Bioisosteres |

| Monovalent atoms/groups: F, H, OH, NH2 | Carbonyl group replacements: Sulfone, sulfoximine |

| Divalent atoms/groups: -O-, -S-, -NH-, -CH2- | Ring equivalents: Phenyl to thiophene, pyridine |

| Trivalent atoms/groups: -N=, -P=, -As=, -CH= | Amide replacements: Oxadiazole, triazole, thiazole |

| Tetravalent atoms: =C=, =Si=, =N+=, =P+= | Carboxylic acid replacements: Tetrazole, hydroxamic acid |

This table provides examples of bioisosteric replacements that can be considered in drug design.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure of a known active molecule. nih.gov This approach is particularly valuable for identifying new chemical series with improved properties or for circumventing existing patents. nih.gov For kinase inhibitors, a class of drugs where the N-phenylbenzamide scaffold is a common feature, scaffold hopping is a widely used strategy. acs.orgchemrxiv.orgstonybrook.edu

The process typically involves identifying the key pharmacophoric elements responsible for biological activity and then searching for novel scaffolds that can maintain the same spatial arrangement of these elements. chemrxiv.org For this compound, this could involve replacing the central benzamide (B126) core with other bicyclic or heterocyclic systems that can present the N-methyl and aminophenyl groups in a similar orientation for target binding. nih.gov Deep learning and generative models are increasingly being used to facilitate the discovery of novel scaffolds. acs.orgchemrxiv.org

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large numbers of compounds, known as libraries, in a single process. wikipedia.org This approach is highly effective for exploring the SAR of a lead compound like this compound. By systematically varying the substituents on both the benzoyl and aniline rings, a diverse library of analogues can be generated and screened for desired properties.

The synthesis of a combinatorial library of this compound derivatives could involve the parallel reaction of a set of substituted benzoyl chlorides with a set of substituted anilines. acs.orgresearchgate.net Solid-phase synthesis can simplify the purification process, where one of the starting materials is attached to a resin, and subsequent reactions are carried out, followed by cleavage of the final products from the support. wikipedia.org

Below is a schematic representation of a combinatorial approach for the synthesis of this compound analogues.

A representative scheme for the combinatorial synthesis of this compound analogues, where R1 and R2 represent a variety of chemical groups.

A representative scheme for the combinatorial synthesis of this compound analogues, where R1 and R2 represent a variety of chemical groups.Synthesis and Characterization of Novel this compound Derivatives

The rational design principles discussed above have been successfully applied to synthesize and characterize novel derivatives of this compound. The following sections detail the synthesis of specific classes of analogues.

Picolinamide derivatives, where the benzoyl part of this compound is replaced by a picolinoyl group, represent a class of bioisosteric analogues. Research has been conducted on the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com The key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide, was synthesized by heating 4-chloro-N-methylpicolinamide with 4-amino-N-methylbenzamide, followed by acidic hydrolysis. mdpi.com This intermediate was then further derivatized. mdpi.com

The general synthetic route is illustrated below:

Reaction of 2-picolinic acid with thionyl chloride and subsequently with methylamine (B109427) to yield N-methylpicolinamide. mdpi.com

Heating of the N-methylpicolinamide intermediate with 4-amino-N-methylbenzamide. mdpi.com

Treatment with concentrated HCl in ethanol (B145695) followed by neutralization with NaOH to yield 4-(4-aminophenylamino)-N-methylpicolinamide. mdpi.com

A series of novel derivatives were synthesized from this key intermediate and characterized by spectroscopic methods. mdpi.com

| Compound | R Group | Antiproliferative Activity (IC50, µM) |

| 5a | Phenyl | >50 |

| 5q | 3-chloro-4-fluorophenyl | 0.87 (HepG2), 1.24 (HCT116) |

| 5r | 2,4-difluorophenyl | 2.45 (HepG2), 3.16 (HCT116) |

Data adapted from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, showing the impact of different substituents on antiproliferative activity against two cancer cell lines. mdpi.com

The amino group of the N-(4-aminophenyl) moiety is a common site for derivatization. Introducing a pyrimidine ring at this position can significantly impact the biological activity of the resulting compound. The synthesis of pyrimidinyl-substituted derivatives often involves the coupling of an aminophenyl-containing core with a suitably functionalized pyrimidine. asianpubs.orgnih.gov

For instance, in the development of analogues of the DNA methyltransferase inhibitor SGI-1027, which contains an N-(4-(pyrimidinylamino)phenyl)benzamide core, various derivatives were synthesized. nih.gov The synthesis involved the coupling of a 4-aminobenzamide (B1265587) intermediate with a substituted chloropyrimidine. nih.gov

Another approach involves a multi-step synthesis starting from chalcones, which are then cyclized with guanidine (B92328) to form a pyrimidine ring. asianpubs.org The resulting aminopyrimidine is then coupled with a substituted benzoyl chloride to yield the final pyrimidinyl-substituted benzamide derivative. asianpubs.org These compounds are characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). asianpubs.org

| Compound | R1 | R2 | Anticancer Activity (IC50, µM) |

| 8e | 4-Cl | 4-F | 2.89 (HCT-116) |

| 8f | 4-Cl | 2,4-di-Cl | 2.15 (A-549), 3.11 (PANC-1) |

| 8j | 4-Br | 2,4-di-Cl | 2.56 (A-549), 2.12 (HCT-116), 2.98 (PANC-1) |

| 8h | 4-F | 4-OCH3 | 3.56 (HeLa) |

Data from a study on pyrimidine-tethered benzamide derivatives, showing the cytotoxic activity against various cancer cell lines. asianpubs.org

Urea (B33335) and Sulfonyl Analogues

The development of urea and sulfonyl analogues of this compound has been a significant area of focus. The synthesis of urea derivatives is often achieved by reacting the parent 4-aminophenyl compound with various isocyanates. researchgate.net A common synthetic route involves the reaction of a para-substituted aniline, such as p-nitroaniline, with an appropriate isocyanate, followed by the reduction of the nitro group to an amine using a catalyst like palladium on carbon (Pd/C). researchgate.net This method allows for the introduction of a wide range of substituents on the terminal urea nitrogen.

Similarly, sulfonyl-containing analogues have been synthesized. These compounds incorporate a sulfonyl group (SO₂), which can act as a hydrogen bond acceptor and influence the molecule's electronic properties and conformation. The synthesis of a sulfonyl-urea derivative, for instance, can start from 4-aminophenyl sulfone, which is then elaborated through multi-step reactions involving intermediates to yield the final product. Traditional methods for synthesizing sulfonylureas include the reaction of sulfonamides with isocyanates or the conversion of sulfonamides into N-sulfonyl isocyanate intermediates, which are then reacted with amines. researchgate.net

The rationale behind creating these analogues often lies in exploring their potential as inhibitors of specific biological targets. The urea and sulfonyl moieties are capable of forming key hydrogen bond interactions within protein binding sites. The table below summarizes examples of synthetic approaches for generating urea analogues from a related 4-aminophenyl scaffold.

Table 1: Synthesis of Urea Derivatives from a 4-Aminophenyl Scaffold

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| p-Nitroaniline | Isocyanate | N-(4-nitrophenyl)urea derivative | researchgate.net |

| N-(4-nitrophenyl)urea | 10% Pd/C, H₂ | N-(4-aminophenyl)urea derivative | researchgate.net |

Indole, Imidazole, and Oxadiazole-Containing Derivatives

Another fruitful strategy in the derivatization of the this compound scaffold involves the incorporation of various heterocyclic rings, such as indoles, imidazoles, and oxadiazoles. These nitrogen- and oxygen-containing heterocycles can introduce diverse electronic and steric features, engage in a variety of intermolecular interactions, and improve pharmacokinetic properties.

For example, benzimidazole (B57391) derivatives have been synthesized and evaluated as potent inhibitors of receptor tyrosine kinases. nih.gov The general synthetic approach may involve coupling a substituted benzimidazole moiety to the core structure. Structure-activity relationship studies on these types of compounds have revealed important insights. For instance, in a series of quinoline-based analogues built upon a related 4-amino-N-(4-aminophenyl)benzamide scaffold, the nature and size of the heterocyclic substituent were found to significantly affect inhibitory activity. nih.gov Bicyclic systems like quinoline (B57606) were well-tolerated, whereas larger tricyclic systems such as acridine (B1665455) led to decreased activity. nih.gov The table below details specific heterocyclic derivatives synthesized from a related N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-aminobenzamide intermediate, demonstrating the chemical diversity that can be achieved.

Table 2: Examples of Synthesized Heterocyclic Derivatives

| Amine Intermediate | Reagent | Product | Reference |

|---|---|---|---|

| Amine 9 | 2-Chloropyrimidine (B141910) | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)-phenyl]-4-(pyrimidin-2-ylamino)benzamide (11) | nih.gov |

| Amine 9 | 4-Chloroquinazoline | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(quinazolin-4-ylamino)benzamide (14) | nih.gov |

| Amine 9 | 4-Chloro-7-fluoroquinazoline | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(7-fluoroquinazolin-4-ylamino)benzamide (15) | nih.gov |

Cheminformatics and Library Design for Derivative Discovery

Cheminformatics and computational chemistry play a crucial role in the rational design and discovery of novel derivatives of this compound. These computational tools enable the efficient screening of virtual compound libraries and the prediction of molecular properties, thereby prioritizing the synthesis of the most promising candidates.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. For a series of N-(4-aminophenyl)-substituted benzamides and related ureas, 2D and 3D-QSAR models have been generated with high correlation coefficients, indicating strong predictive power. researchgate.net

Molecular docking is another key computational method used to simulate the binding of a ligand to the active site of a target protein. This allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov By understanding how the parent compound and its analogues fit into a binding pocket, researchers can design new derivatives with improved affinity and selectivity. For instance, molecular modeling studies on a related inhibitor, SGI-1027, were used to guide the design of new analogues by identifying the crucial moieties for interaction with the target protein. nih.gov

These computational approaches facilitate the creation of focused virtual libraries of derivatives. By applying various filters, such as predicted activity, ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic feasibility, a large virtual library can be narrowed down to a smaller, more manageable set of compounds for actual synthesis and biological testing. nih.gov This in-silico-first approach accelerates the discovery process and reduces the resources required for identifying lead compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For N-(4-aminophenyl)-N-methylbenzamide, both ¹H and ¹³C NMR would provide critical information on its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the aminophenyl and benzoyl rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the rings. For instance, the protons on the 4-aminophenyl group would likely appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the benzoyl group would also exhibit a specific splitting pattern. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the N-methyl carbon, and the various aromatic carbons. The chemical shifts of the aromatic carbons would further confirm the substitution patterns on the phenyl rings.

While specific ¹H and ¹³C NMR data for this compound are not readily found in published literature, data for the related compound N-[4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide shows aromatic proton signals in the range of δ 7.17-8.2 ppm and a methyl signal at δ 2.13 ppm in CD₃OD. nih.gov For the isomeric compound 4-Amino-N-methylbenzamide, the IUPAC name is 4-amino-N-methylbenzamide. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds, as specific experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.3 | ~38 |

| C=O | - | ~170 |

| Aminophenyl C1-NH₂ | - | ~148 |

| Aminophenyl C2, C6 | ~6.6 (d) | ~114 |

| Aminophenyl C3, C5 | ~7.0 (d) | ~129 |

| Aminophenyl C4-N | - | ~125 |

| Benzoyl C1' | - | ~135 |

| Benzoyl C2', C6' | ~7.8 (d) | ~128 |

| Benzoyl C3', C5' | ~7.5 (t) | ~129 |

| Benzoyl C4' | ~7.6 (t) | ~131 |

| NH₂ | ~3.8 (s) | - |

d = doublet, t = triplet, s = singlet

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are crucial for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching of the tertiary amide would likely appear around 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amine group would be visible as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-H bending vibrations would appear at lower wavenumbers. The C-N stretching vibrations of the amide and the aromatic amine would also be present. For the related isomer, 4-Amino-N-methylbenzamide, FTIR spectra have been recorded. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra, which would aid in confirming the presence of the phenyl groups. The C=O stretch would also be Raman active. For the isomer 4-Amino-N-methylbenzamide, FT-Raman spectra have been documented. nih.gov

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive, as specific experimental data is not available.)

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 (two bands) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Amide (C=O) | Stretching | 1630-1680 | Moderate |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| Amide C-N | Stretching | 1250-1350 | Moderate |

| Aromatic Amine C-N | Stretching | 1250-1360 | Moderate |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (C₁₄H₁₄N₂O, 226.27 g/mol ). The presence of two nitrogen atoms would result in an odd molecular weight, consistent with the nitrogen rule.

Fragmentation Analysis: The fragmentation pattern would provide valuable structural insights. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. The McLafferty rearrangement is also a possibility if appropriate gamma-hydrogens are present. For this compound, key fragments could arise from the cleavage of the amide bond, leading to ions corresponding to the benzoyl cation (m/z 105) and the N-methyl-4-aminophenyl radical cation or related fragments. Cleavage of the N-phenyl bond could also occur. While a specific mass spectrum for this compound is not available, the mass spectrum of the related compound p-Aminobenzamide shows a molecular ion at m/z 136. nist.gov

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the crystal packing. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

Should suitable single crystals be grown, SC-XRD analysis would reveal the three-dimensional arrangement of the molecule in the solid state. This would include the conformation of the amide linkage and the relative orientations of the two phenyl rings. Intermolecular interactions, such as hydrogen bonding involving the primary amine and the amide carbonyl oxygen, would also be elucidated, providing a detailed understanding of the supramolecular architecture. For comparison, the crystal structure of a related compound, (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide, has been determined, revealing a trans configuration and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is performed on data obtained from SC-XRD.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost.

Key bond lengths and angles for the sulfonamide analog are presented below and can serve as a reasonable estimate for the benzamide (B126) structure due to the similar connectivity of the phenyl rings.

| Parameter | Molecule A | Molecule B |

| C—S—N—C torsion angle (°) | 67.9 (3) | 70.2 (3) |

| Dihedral angle between benzene (B151609) rings (°) | 45.86 (13) | 45.86 (13) |

Data sourced from a crystallographic study of the analogous compound N-(4-Aminophenyl)-4-methylbenzenesulfonamide. nih.gov

DFT calculations on similar aromatic amides, performed with basis sets like B3LYP/6-311++G(d,p), are typically used to refine such geometric parameters and elucidate the electronic structure. researchgate.net For instance, in related benzamide derivatives, the C-C bond lengths within the phenyl rings generally range from 1.3 Å to 1.4 Å, and the C=O bond length is approximately 1.209 Å. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and a greater ease of intramolecular charge transfer. nih.gov In computational studies of various organic molecules, including those with structural similarities to N-(4-aminophenyl)-N-methylbenzamide, the HOMO is often localized on the more electron-rich portions of the molecule, such as the aminophenyl group, which can act as an electron donor. scispace.com Conversely, the LUMO is typically found on the electron-accepting parts of the molecule. For this compound, the benzoyl moiety would likely contribute significantly to the LUMO.

The calculated HOMO-LUMO energy gap for a related compound, N-(p-diethylaminobenzylidene)p-nitroaniline, was found to be 2.94 eV, indicating significant potential for charge transfer. nih.gov For another Schiff base, the gap was even smaller at -0.08657 eV, suggesting high reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4-methyl-N-(2-methylphenyl) benzene sulfonamide | -6.82 | -0.92 | 5.90 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| N-(p-diethylaminobenzylidene)p-nitroaniline | - | - | 2.94 |

Data from computational studies on analogous compounds. nih.govnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential) and blue signifies electron-poor regions (positive potential). researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the benzamide group, making it a likely site for electrophilic attack. The nitrogen atom of the amino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and those attached to the aromatic rings would represent areas of positive potential, susceptible to nucleophilic attack. nih.gov Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements, which aligns with the classic Lewis structure concept. uni-muenchen.de This analysis reveals the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs, quantifying the stabilizing effects of these interactions through second-order perturbation theory. uni-muenchen.dewisc.edu

In a molecule like this compound, significant delocalization interactions would be expected. For example, the lone pair on the amino nitrogen atom can delocalize into the antibonding orbitals of the adjacent phenyl ring. Similarly, the lone pairs on the carbonyl oxygen can interact with the antibonding orbitals of the neighboring carbon atoms. The magnitude of these interactions, expressed as stabilization energies, provides insight into the molecule's electronic stability and the nature of its chemical bonds. wisc.edu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. zkginternational.com This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

By docking this compound into the active site of a relevant protein target, a detailed profile of the protein-ligand interactions can be generated. This profile typically includes various types of non-covalent interactions such as:

Hydrogen bonds: The amino group and the carbonyl oxygen of the benzamide are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-pi stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

In docking studies of similar benzamide derivatives with protein targets like the EGFR receptor, various interactions with key amino acid residues have been observed. zkginternational.com The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction between the ligand and the protein. nih.gov These simulations are crucial for rational drug design and for identifying promising lead compounds for further development. nih.gov

Binding Affinity Prediction and Pose Analysis

Predicting how strongly a molecule will bind to a protein and its orientation within the binding site are cornerstones of computational drug design. For this compound and its analogs, these predictions are typically achieved through molecular docking simulations. This process involves placing the three-dimensional structure of the ligand into the active site of a target protein and calculating a "docking score," which estimates the binding affinity.

In studies of related benzamide derivatives, docking simulations have been crucial for understanding structure-activity relationships. For instance, research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that the compounds displayed significant hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of their target enzymes. nih.govresearchgate.net Similarly, docking studies of other complex amine derivatives have successfully predicted binding modes that align well with experimental results, confirming the potency of the designed ligands. researchgate.net For a compound like this compound, molecular docking would identify key interactions, such as hydrogen bonds formed by its amine and amide groups and pi-stacking from its aromatic rings, which are critical for stable binding. ajgreenchem.com The calculated binding energy, often expressed in kcal/mol, provides a quantitative measure of this affinity. ajgreenchem.com

| RMSD (Å) | Root-Mean-Square Deviation of atomic positions between the docked pose and a reference (e.g., crystallographic) pose. | A low RMSD value (< 2.0 Å) indicates an accurate prediction of the binding pose. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand in a protein's active site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of the ligand-protein complex.

For derivatives related to this compound, MD simulations have been used to validate docking results. researchgate.netnih.gov In these studies, the ligand-protein complex is placed in a simulated physiological environment (water, ions) and the system's evolution is tracked. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose and that the complex is stable. researchgate.netnih.gov For example, MD simulations on related inhibitors confirmed that the compounds remained in the binding site throughout the simulation with stable RMSD values. nih.gov RMSF analysis further reveals the flexibility of different parts of the protein and ligand, identifying which residues are most mobile and which are rigidly interacting.

Table 2: Common Outputs of Molecular Dynamics Simulations

| Metric | Description | Interpretation for Stability |

|---|---|---|

| RMSD (Å) | Root-Mean-Square Deviation. Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | A low and stable RMSD value over time suggests the ligand-protein complex is stable. |

| RMSF (Å) | Root-Mean-Square Fluctuation. Measures the deviation of each particle (e.g., amino acid residue) from its average position over the course of the simulation. | Highlights flexible regions of the protein and ligand. Low fluctuation in the binding site indicates stable interactions. |

| Interaction Energy | The energy of interaction (e.g., electrostatic, van der Waals) between the ligand and protein, calculated over time. | A consistently favorable interaction energy confirms a stable binding relationship. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | The persistence of key hydrogen bonds indicates their importance for binding stability. |

Quantum Chemical Methods for Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing deep insights into their intrinsic reactivity. For this compound, DFT calculations can determine a range of electronic properties that govern how the molecule will behave in chemical reactions.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov In studies of compounds containing aminophenyl groups, it has been noted that the lone pair of electrons on the nitrogen atom can influence the electronic properties and reduce the aromatic character of the phenyl ring. researchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule. This information is crucial for predicting how the molecule will interact with biological targets or other reagents.

Table 3: Reactivity Descriptors from Quantum Chemical Methods

| Descriptor | Definition | Chemical Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between E(LUMO) and E(HOMO). | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |

| Chemical Hardness | Resistance to change in electron distribution or charge transfer. | Hard molecules have a large HOMO-LUMO gap. |

| Chemical Potential | The escaping tendency of electrons from an equilibrium system. | Related to the molecule's electronegativity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for interaction. |

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties and assess a molecule's "drug-likeness."

For this compound, computational models can predict its adherence to established drug-likeness guidelines, such as Lipinski's Rule of Five. These rules relate molecular properties (e.g., molecular weight, lipophilicity) to the likelihood of oral bioavailability. Studies on related benzamide and sulfonamide derivatives have successfully used in silico ADMET predictions to screen compounds, ensuring they possess favorable profiles like good intestinal absorption and solubility while having negligible predicted toxicity. researchgate.netjonuns.com Key predicted parameters include water solubility (LogS), intestinal absorption percentage, Caco-2 cell permeability (an indicator of intestinal absorption), and blood-brain barrier (BBB) penetration. researchgate.netnih.gov Toxicity predictions, such as for mutagenicity (AMES test) and hepatotoxicity, are also critical components of this analysis. jonuns.com

Table 4: Predicted Pharmacokinetic and Drug-Likeness Parameters

| Parameter | Description | Favorable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol (Lipinski's Rule) |

| LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | The number of O-H and N-H bonds. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 (Lipinski's Rule) |

| Human Intestinal Absorption (%) | The predicted percentage of the drug absorbed through the human intestine. | > 80% is considered high researchgate.net |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | High permeability is desired for oral drugs. |

| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the central nervous system. | Desirability depends on the therapeutic target. |

| AMES Toxicity | Predicts the mutagenic potential of a compound. | Predicted to be non-mutagenic. |

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models

Modulation of Cellular Proliferation and Apoptosis in Preclinical Cell Lines

Entinostat has shown potent antiproliferative effects across numerous human tumor cell lines, including those from both solid tumors and hematologic malignancies. nih.gov Its activity is not limited to in vitro models; it has also demonstrated growth-inhibiting effects in various human tumor xenograft models in mice. nih.gov

Entinostat triggers programmed cell death in cancer cells through multiple intrinsic pathways. patsnap.com A key mechanism involves the downregulation of anti-apoptotic proteins. For instance, in B-cell lymphoma models, exposure to Entinostat led to a decrease in Bcl-XL (BCL2L1) protein levels, which is a critical factor in promoting cell survival. nih.gov This reduction in anti-apoptotic defenses contributes directly to the induction of apoptosis.

Furthermore, Entinostat can activate specific signaling pathways that promote apoptosis. In hepatocellular carcinoma cell lines, Entinostat was found to upregulate the expression of p75NTR, a pro-apoptotic factor. cancer-research-network.com This upregulation, mediated through the inhibition of HDAC1, activates the NTF3/p75NTR pathway, which in turn facilitates JNK/P38 MAPK signaling to induce apoptosis. cancer-research-network.com The activation of caspases, the executive enzymes of apoptosis, is another critical step. Studies in Ewing sarcoma cells and other cancer models have shown that Entinostat treatment leads to increased caspase 3/7 activity, confirming the induction of the apoptotic cascade. researchgate.net In some primary tumor cells, the cytotoxic effects of Entinostat were diminished by caspase inhibition, highlighting the importance of this dual mechanism of action. nih.gov

| Cell Line/Model | Key Apoptotic Mechanism | Observed Effect |

|---|---|---|

| B-cell Lymphoma | Downregulation of Bcl-XL (BCL2L1) | Induction of apoptosis nih.gov |

| Hepatocellular Carcinoma (Huh-7, HCCLM3) | Upregulation of p75NTR via HDAC1 inhibition, activating NTF3/p75NTR and JNK/P38 MAPK signaling | Promotion of cell apoptosis cancer-research-network.com |

| Ewing Sarcoma (TC-71, CHLA-258) | Increased Caspase 3/7 activity | Induction of apoptosis researchgate.net |

| Small Cell Lung Cancer (SCLC) | Enhanced apoptosis in combination with cisplatin | Synergistic increase in Annexin V staining nih.gov |

Entinostat effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 or G2/M phases. patsnap.comresearchgate.net This arrest prevents cancer cells from proceeding through the division cycle. The primary mechanism for this effect is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/Cip1 and p27. patsnap.comcancer-research-network.com

In preclinical studies involving B-cell lymphoma and human leukemia cell lines (U937), Entinostat treatment led to a significant induction of p21 expression, resulting in a G1 cell cycle arrest. nih.govcancer-research-network.com Similarly, in Ewing sarcoma cells, Entinostat treatment caused an upregulation of p21waf1/Cip1 and a corresponding downregulation of Cyclin D1, leading to cell cycle arrest. researchgate.net In other cancer types, such as small cell lung cancer, Entinostat has been shown to induce S-phase arrest, which enhances the efficacy of chemotherapeutic agents like cisplatin. nih.gov The ability of Entinostat to perturb the cell cycle is a critical component of its antitumor activity, preventing the uncontrolled division characteristic of cancer cells.

| Cell Line | Phase of Arrest | Key Molecular Change |

|---|---|---|

| B-cell Lymphoma | G1 Phase | Induction of p21 (CDKN1A) expression nih.gov |

| Human Leukemia (U937) | G1 Phase | Growth arrest mediated by p21CIP1/WAF1 cancer-research-network.com |

| Ewing Sarcoma (TC-71, CHLA-258) | G1 Phase | Upregulation of p21waf1/Cip1, downregulation of Cyclin D1 researchgate.net |

| Small Cell Lung Cancer (SCLC) | S-Phase | Alterations in cell-cycle regulation pathways nih.gov |

Tumor growth and metastasis are heavily dependent on angiogenesis, the formation of new blood vessels. nih.gov A key mediator of this process is the hypoxia-inducible factor-1 alpha (HIF-1α), which transcriptionally activates genes like vascular endothelial growth factor (VEGF). nih.govnih.gov Histone deacetylases (HDACs) play a crucial role in promoting HIF-1α activity. nih.gov

Entinostat, by inhibiting HDACs, interferes with this process. HDAC inhibition leads to the degradation of HIF-1α, which in turn reduces the expression of its target gene, VEGF. nih.gov By suppressing the HIF-1α/VEGF pathway, Entinostat can effectively inhibit the signaling cascade that drives the formation of new blood vessels to supply the tumor. This anti-angiogenic effect represents an important indirect mechanism by which Entinostat exerts its antitumor activity, effectively starving the tumor of the nutrients and oxygen required for its growth and spread. nih.govyoutube.com

Enzyme Inhibition and Activation Studies

The biological activities of Entinostat are rooted in its ability to modulate the function of key enzymes involved in epigenetic regulation.

Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with particular potency against HDAC1 and HDAC3. patsnap.comjci.org It exhibits low nanomolar inhibitory concentrations against HDAC1 and low micromolar inhibition against HDAC2 and HDAC3. cancer-research-network.comnih.govaacrjournals.org Notably, it has no reported activity against Class II HDACs such as HDAC4, HDAC6, HDAC7, and HDAC8. aacrjournals.org This isoform selectivity may contribute to a more favorable efficacy and safety profile compared to non-selective, pan-HDAC inhibitors. nih.gov

The mechanism of inhibition involves the benzamide (B126) group of Entinostat coordinating with the catalytic zinc ion (Zn2+) in the active site of the HDAC enzyme. nih.gov This interaction is characterized by slow, tight binding, which results in sustained inhibition of the enzyme's deacetylase activity even after the compound has been largely eliminated. aacrjournals.org By blocking the removal of acetyl groups from histone proteins, Entinostat leads to histone hyperacetylation. nih.gov This "loosens" the chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes that can inhibit cell proliferation and induce apoptosis. nih.govpatsnap.com Chromatin immunoprecipitation (ChIP) analyses have confirmed that Entinostat treatment leads to the removal of HDAC1 from the long-terminal repeat of HIV, providing direct evidence of its target engagement in a cellular context. monash.edu

| HDAC Isoform | Inhibitory Activity (IC50/MEC50) | Selectivity |

|---|---|---|

| HDAC1 | 243 nM (IC50) / Low nM (MEC50) cancer-research-network.comaacrjournals.org | High potency, selective for Class I nih.govaacrjournals.org |

| HDAC2 | 453 nM (IC50) / Low µM (MEC50) cancer-research-network.comaacrjournals.org | Lower potency than HDAC1 nih.gov |

| HDAC3 | 248 nM (IC50) / Low µM (MEC50) cancer-research-network.comaacrjournals.org | Potent inhibition patsnap.com |

| HDAC6 | No inhibition aacrjournals.org | Selective against Class II aacrjournals.org |

| HDAC8 | No inhibition aacrjournals.org | Selective against Class II aacrjournals.org |

| HDAC11 | Not specified, but selective for Class I and IV nih.govnih.gov | Class IV activity noted nih.govnih.gov |

While Entinostat is primarily recognized as an HDAC inhibitor, some research points towards its potential interplay with DNA methylation, another critical epigenetic mechanism. DNA methyltransferases (DNMTs) are responsible for adding methyl groups to DNA, often leading to gene silencing. nih.govfrontiersin.org Non-nucleoside inhibitors can block the activity of DNMTs, leading to the reactivation of tumor suppressor genes. nih.govresearchgate.net

While direct, potent inhibition of DNMTs by Entinostat itself is not its primary mechanism, it is often used in combination with DNMT inhibitors like 5-azacitidine. nih.gov This combination therapy has shown synergistic effects in preclinical and clinical settings. The rationale is that inhibiting both HDACs and DNMTs can lead to a more robust reactivation of silenced tumor suppressor genes. While some studies on analogues of N-(4-aminophenyl)benzamide have explored direct DNMT inhibition, showing that specific structural features are required for activity against DNMT1, DNMT3A, and DNMT3B, this is not the established primary role of Entinostat itself. nih.gov The compound's main contribution in this context is through its potent HDAC inhibition, which complements the action of direct DNMT inhibitors for a more comprehensive epigenetic therapy. nih.govnih.gov

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

Research has explored the role of benzamide derivatives as inhibitors of various receptor tyrosine kinases. While direct studies on N-(4-aminophenyl)-N-methylbenzamide are limited, related structures have shown activity against several RTKs, providing a basis for potential investigation.

EGFR, Src, FAK, and EphA2: Derivatives of 2,4-dianilinopyrimidine that incorporate N-substituted benzamides have been synthesized and evaluated as potential inhibitors of Focal Adhesion Kinase (FAK). Current time information in Bangalore, IN. FAK is a non-receptor tyrosine kinase that plays a significant role in cancer development and progression. Current time information in Bangalore, IN.nih.gov The 2,4-diaminopyrimidine (B92962) core is a key structural feature that facilitates binding to the hinge region of the ATP binding site of FAK. Current time information in Bangalore, IN. One study reported a 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl and an N-substituted benzamide moiety (compound 8a) with potent anti-FAK activity, showing an IC50 value of 0.047 ± 0.006 μM. Current time information in Bangalore, IN. This compound also demonstrated antiproliferative effects against H1975 and A431 cancer cell lines. Current time information in Bangalore, IN.

Furthermore, the small-molecule ALW-II-41-27, a benzamide derivative, has been identified as an inhibitor of EphA2, another receptor tyrosine kinase. promega.com Overexpression of EphA2 has been linked to resistance to EGFR tyrosine kinase inhibitors (TKIs) in lung cancer. promega.com Inhibition of EphA2 by ALW-II-41-27 was shown to decrease the survival and proliferation of erlotinib-resistant tumor cells. promega.com

While these findings concern more complex molecules, the presence of the N-substituted benzamide core suggests that this compound could be a scaffold for developing RTK inhibitors.

Mycobacterium-specific Salicylate (B1505791) Synthase (MbtI) Inhibition

The enzyme MbtI is the salicylate synthase from Mycobacterium tuberculosis and is a critical component in the biosynthesis of mycobactin, a siderophore essential for the bacterium's survival and virulence. researchgate.net As such, MbtI has been identified as a promising target for the development of new anti-tuberculosis agents. researchgate.net

Inhibition studies have primarily focused on compounds that mimic the enzyme's substrate, chorismate, or its intermediate, isochorismate. Potent inhibitors identified to date are often based on scaffolds like 2,3-dihydroxybenzoate or 5-phenylfuran-2-carboxylic acid. researchgate.netnih.gov For instance, a study on functionalized benzoate-based inhibitors found that those designed to mimic the isochorismate intermediate were low-micromolar inhibitors of MbtI. Another class of potent MbtI inhibitors is based on 5-phenylfuran-2-carboxylic acids. researchgate.netnih.gov To date, there is no published research directly linking this compound to the inhibition of MbtI.

Acetylcholinesterase (AChE) and β-secretase (BACE1) Modulation

Acetylcholinesterase (AChE) inhibitors are a class of drugs used in the treatment of Alzheimer's disease. researcher.life Research in this area has led to the development of various classes of inhibitors, including carbamates. researcher.life Similarly, β-secretase (BACE1) is a key enzyme in the production of amyloid-β peptides, a hallmark of Alzheimer's disease, making it a significant drug target. pasteur.frsigmaaldrich.com Numerous BACE1 inhibitors have been developed and investigated in clinical trials. pasteur.frsigmaaldrich.com However, there is currently no specific scientific literature available that details the modulatory effects of this compound on either AChE or BACE1.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme found in neutrophils that is involved in the inflammatory response. Potent and specific irreversible inhibitors of MPO have been identified, such as 4-aminobenzohydrazide, a benzoic acid hydrazide analog, which has an IC50 of 300 nM. This inhibitor acts in a mechanism-based manner, where it is oxidized to radical intermediates that irreversibly inactivate the enzyme. At present, there are no studies reporting the inhibitory activity of this compound against MPO.

Signal Transduction Pathway Modulation

The ability of a compound to modulate key signaling pathways is a crucial aspect of its potential therapeutic utility.

Ras/Raf/MEK/ERK Pathway Regulation

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many human cancers. The pathway transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. While the modulation of this pathway by various small molecules is an active area of research, there is no specific data available on the regulation of the Ras/Raf/MEK/ERK pathway by this compound.

STAT3/c-Myc Pathway Regulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. One of the key downstream targets of STAT3 is the proto-oncogene c-Myc. The STAT3-c-Myc axis is crucial for the survival of certain cancer cells, including leukemia stem cells. Inhibition of STAT3 can lead to the downregulation of c-Myc expression. Currently, there is a lack of published research investigating the role of this compound in the regulation of the STAT3/c-Myc pathway.

Antimicrobial Activity in Preclinical Models

A comprehensive review of scientific literature did not yield specific studies investigating the in vitro or preclinical antimicrobial, antifungal, or antiviral activity of this compound. Research has been conducted on the broader class of N-phenylbenzamides, which have shown some antimicrobial and antiviral properties. nih.govmdpi.comdovepress.comnanobioletters.comnih.govresearchgate.net However, these findings cannot be directly attributed to this compound without specific experimental validation.

Antibacterial Mechanism Studies

No specific studies on the antibacterial mechanism of this compound were identified in the reviewed literature. While some N-phenylbenzamide derivatives have been investigated for their potential as antibacterial agents, the specific contribution of the N-methyl group and the aminophenyl moiety of the title compound to any antibacterial action remains uncharacterized. nih.gov

Antifungal Mechanism Studies

There is currently no available research detailing the antifungal mechanisms of this compound. Studies on other benzamide derivatives have explored antifungal potential, but these are not specific to the compound . mdpi.com

Antiviral Mechanism Studies

Specific antiviral mechanism studies for this compound are not present in the current body of scientific literature. Research into related N-phenylbenzamide derivatives has indicated potential activity against certain viruses, such as enterovirus 71, but these findings are not directly applicable to this compound. mdpi.comdovepress.comnih.govresearchgate.net

Gene Expression Regulation and Epigenetic Modification Studies

While direct studies on this compound are limited, research on structurally similar compounds, particularly analogues of 4-amino-N-(4-aminophenyl)benzamide, provides significant insights into its potential role in gene expression and epigenetic modification. nih.gov These studies have primarily focused on the inhibition of DNA methyltransferases (DNMTs), which are key enzymes in epigenetic regulation. nih.govnih.gov

Epigenetic modifications, such as DNA methylation and histone deacetylation, are heritable changes that regulate gene expression without altering the DNA sequence itself. nih.gov Aberrant epigenetic patterns are linked to various diseases, including cancer. nih.gov The ability to modulate the activity of enzymes responsible for these modifications, such as DNMTs and histone deacetylases (HDACs), is a key area of therapeutic research. nih.govnih.govnih.govsigmaaldrich.com

A study on 4-amino-N-(4-aminophenyl)benzamide analogues, which closely resemble the structure of this compound, has identified them as inhibitors of DNA methylation. nih.gov These analogues were designed based on the structure of SGI-1027, a known potent inhibitor of DNMT1, DNMT3A, and DNMT3B. nih.gov

The research revealed that certain analogues of 4-amino-N-(4-aminophenyl)benzamide were more potent against human DNMT3A than DNMT1. nih.gov This inhibition of DNMTs led to the re-expression of a reporter gene under the control of a methylated cytomegalovirus (CMV) promoter in leukemia KG-1 cells. nih.gov This indicates that these compounds can reverse epigenetic silencing of genes. nih.gov

The following table summarizes the activity of some of the most potent 4-amino-N-(4-aminophenyl)benzamide analogues from the study. It is important to note that these are not the exact compound this compound, but their activity suggests a potential mechanism for the title compound, warranting further investigation.

Table 1: Activity of 4-Amino-N-(4-aminophenyl)benzamide Analogues as DNMT Inhibitors

| Compound Derivative | Target | Activity | Cell Line | Effect |

|---|---|---|---|---|

| Analogue 12 | DNMT3A > DNMT1 | Comparable to SGI-1027 | Leukemia KG-1 | Induced re-expression of methylated reporter gene |

| Analogue 16 | DNMT3A > DNMT1 | Comparable to SGI-1027 | Leukemia KG-1 | Induced re-expression of methylated reporter gene |

| Analogue 31 | DNMT3A > DNMT1 | Comparable to SGI-1027 | Leukemia KG-1 | Induced re-expression of methylated reporter gene |

| Analogue 32 | DNMT3A > DNMT1 | Comparable to SGI-1027 | Leukemia KG-1 | Induced re-expression of methylated reporter gene |

Data sourced from a study on 4-amino-N-(4-aminophenyl)benzamide analogues. nih.gov

Furthermore, the broader class of aminophenyl benzamides has been explored for their potential as histone deacetylase (HDAC) inhibitors. nih.govnih.gov For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a selective inhibitor of HDAC1, HDAC2, and HDAC3. nih.gov This suggests that the aminophenyl benzamide scaffold may have a role in targeting different epigenetic regulatory enzymes.

Structure Activity Relationship Sar Studies

Correlations between Structural Modifications and Biological Potency

Systematic modifications of the N-(4-aminophenyl)-N-methylbenzamide scaffold have revealed critical correlations between specific structural features and biological potency. Research has focused on altering the aromatic and heterocyclic substituents, the nature of the linker, and the orientation of the central amide bond.

One area of investigation involves analogues of SGI-1027, a quinoline-based DNMT inhibitor. Studies on these derivatives have elucidated several key structural determinants for activity nih.gov. It was found that introducing a methylene or carbonyl group to link the quinoline (B57606) moiety resulted in decreased activity. The size and nature of the aromatic or heterocyclic substituents at the ends of the molecule were also shown to have a significant effect on inhibition; tricyclic systems like acridine (B1665455) diminished activity, whereas bicyclic substituents such as quinoline were well-tolerated nih.gov. The most effective combination was identified as a bicyclic substituent on one side of the molecule and a single-ring moiety on the other nih.gov. Interestingly, the orientation of the central amide bond was found to have minimal impact on biological activity nih.gov.

In the context of anticancer agents, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their anti-proliferative effects nih.gov. The research identified that these compounds could inhibit the proliferation of human cancer cell lines, with some analogues demonstrating broad-spectrum activity nih.gov.

Investigations into N-(4-aminophenyl)-substituted benzamides as potential inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have also provided valuable SAR insights. For example, in a series of synthesized compounds, specific substitutions led to varying inhibitory concentrations (IC50) against different kinases researchgate.net.

Table 1: Biological Potency of Selected N-(4-aminophenyl)-benzamide Derivatives

| Compound | Target | Modification | Biological Activity (IC₅₀) |

|---|---|---|---|

| Derivative 12 | DNMT3A | SGI-1027 Analogue | Comparable to SGI-1027 nih.gov |

| Derivative 16 | DNMT3A | SGI-1027 Analogue | Comparable to SGI-1027 nih.gov |

| Compound 4b | VEGFR-2 | N-(4-aminophenyl)-substituted benzamide (B126) | 0.136 µM researchgate.net |

| Compound 4a | VEGFR-2 | N-(4-aminophenyl)-substituted benzamide | 0.154 µM researchgate.net |

| Compound 3 | VEGFR-2 | N-(4-aminophenyl)-substituted benzamide | 0.160 µM researchgate.net |

| Compound 4c | VEGFR-2 | N-(4-aminophenyl)-substituted benzamide | 0.192 µM researchgate.net |

| Compound 5q | HepG2, HCT116 | 4-(4-formamidophenylamino)-N-methylpicolinamide derivative | Potent antiproliferative activity nih.gov |

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For aminophenyl benzamide derivatives, distinct pharmacophoric features have been identified for different biological targets.

For histone deacetylase (HDAC) inhibitors, a robust five-point pharmacophore model has been developed based on a series of 48 aminophenyl benzamide derivatives nih.govresearchgate.net. This model consists of:

Two aromatic rings (R)

Two hydrogen bond donors (D)

One hydrogen bond acceptor (A)

These features are arranged with discrete geometries, highlighting the specific spatial requirements for effective HDAC inhibition nih.govresearchgate.net.

In the context of VEGFR-2 inhibition, key pharmacophoric features for type II inhibitors, to which many benzamide derivatives belong, have been established. These typically include:

A region that interacts with the kinase hinge.

A hydrophobic tail that binds to an allosteric pocket researchgate.net.

Sufficient space around the terminal hetero-aromatic ring to accommodate different substituents researchgate.net.

The N-methylacetamide fragment is often directed towards the kinase hinge region, which can accommodate bulky side chains researchgate.net. The sulfur atom and the -N-N=C-S- motif in thiadiazole-based derivatives have been noted to contribute significantly to VEGFR-2 binding through key molecular interactions researchgate.net.

Impact of Substituent Effects on Activity and Selectivity

The nature, position, and electronic properties of substituents on the this compound core structure profoundly influence the compound's activity and selectivity.

Studies on HDAC inhibitors have shown that hydrophobic character is a crucial determinant for inhibitory activity nih.gov. The inclusion of hydrophobic substituents tends to enhance HDAC inhibition. In addition to hydrophobicity, hydrogen bond donating groups positively contribute to the inhibitory potency. Conversely, the presence of electron-withdrawing groups has a negative impact on HDAC inhibitory activity nih.gov.

In the development of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), modifications to different parts of the molecule have demonstrated clear effects on potency and selectivity. For instance, in a series of analogues, replacing a naphthalene moiety with a benzene (B151609) ring could abolish inhibitory effects on both ENT1 and ENT2 frontiersin.org. However, the addition of specific substituents to this benzene ring, such as a methyl group at the meta position or an ethyl group at the para position, could restore inhibitory activity against both transporters polyu.edu.hk. Furthermore, the presence of a halogen substituent on the fluorophenyl moiety adjacent to a piperazine ring was found to be essential for inhibitory effects on ENT1 and ENT2 polyu.edu.hk. These findings illustrate how subtle changes in substitution can fine-tune the selectivity of these compounds frontiersin.org.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Several QSAR studies have been performed on aminophenylbenzamide derivatives to predict their inhibitory potency and guide the design of new, more effective compounds.

For a series of N-(2-Aminophenyl)-Benzamide derivatives targeting HDAC2, both 2D and 3D-QSAR studies were conducted. The 3D-QSAR model, developed using Molecular Field Analysis (MFA), demonstrated good predictive power with a cross-validated correlation coefficient (r²cv) of 0.815 and a predictive r² of 0.845 semanticscholar.org. This QSAR study highlighted the importance of descriptors such as the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities, and the number of rotatable bonds in determining the biological activity sphinxsai.com.

A separate QSAR study on aminophenylbenzamides and acrylamides as antiproliferative agents indicated that their activity is largely explained by the steric factors of the substituents. This highlights the role of the inhibitor's size and shape in achieving effective binding with histone deacetylase researchgate.net. The model showed a conventional correlation coefficient of 0.725 and a predictive correlation coefficient of 0.577 for the antiproliferative activity of the aminophenylbenzamide series researchgate.net.

Table 2: Summary of QSAR Models for Aminophenylbenzamide Derivatives

| Target | No. of Compounds | QSAR Model Type | Correlation Coefficient (r²) | Cross-validated r² (q² or r²cv) | Key Findings |

|---|---|---|---|---|---|